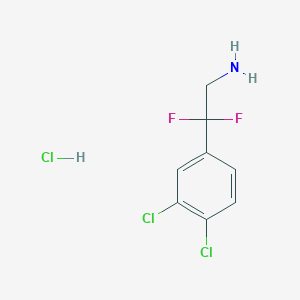![molecular formula C11H13N B2825333 2',3'-Dihydrospiro[azetidine-2,1'-indene] CAS No. 1498169-00-8](/img/structure/B2825333.png)
2',3'-Dihydrospiro[azetidine-2,1'-indene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2’,3’-Dihydrospiro[azetidine-2,1’-indene]” is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 . It is used for research purposes .
Synthesis Analysis
The synthesis of spiro-azetidin-2-one derivatives, which include “2’,3’-Dihydrospiro[azetidine-2,1’-indene]”, has been a topic of interest in medicinal chemistry due to their promising biological activity . Various synthetic methodologies have been established for the construction of these spirocyclic compounds . One such method involves the Staudinger ketene–imine cycloaddition .Molecular Structure Analysis
Spirocyclic compounds like “2’,3’-Dihydrospiro[azetidine-2,1’-indene]” are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of these compounds decreases the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This reaction has been used in the synthesis of "2’,3’-Dihydrospiro[azetidine-2,1’-indene]" .Aplicaciones Científicas De Investigación
Photochemical Synthesis of Spirocyclic Compounds
A study highlights the photochemical synthesis of spirocyclic compounds, including 2-oxospiro[azetidine-3,3′-indolines], via dearomatization of the indole core. This process, achieved under visible light irradiation, demonstrates a method for generating spirocyclic compounds with potential for further functionalization (Xiong et al., 2022).
Synthesis of Dispiro Compounds with Anti-tumor Properties
Another research effort focused on the regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, revealing promising anti-tumor activity against various human tumor cell lines. This showcases the potential of spirocyclic compounds in the development of new anticancer agents (Girgis, 2009).
Dynamic NMR Study of Spiroheterocycles
The dynamic NMR effects in spiro-heterocyclic systems, including spiro[indene-2,3′-[1,2,4]triazolidine]-dicarboxylate, have been investigated. This study sheds light on the structural dynamics of spirocyclic compounds, which can be crucial for understanding their reactivity and stability (Yavari et al., 2020).
Antimicrobial and Antifungal Activity of Spiro Pyrrolidines
Research on a new class of spiro pyrrolidines demonstrated antimicrobial and antifungal activities, suggesting the utility of spirocyclic compounds in developing new treatments for infections. These compounds were synthesized via 1,3-dipolar cycloaddition reactions, highlighting the versatility of spirocyclic structures in medicinal chemistry (Raj et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-azetidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)5-6-11(10)7-8-12-11/h1-4,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNKRZRCNYHJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dihydrospiro[azetidine-2,1'-indene] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2825251.png)

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B2825255.png)
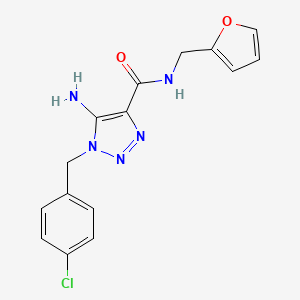
![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)

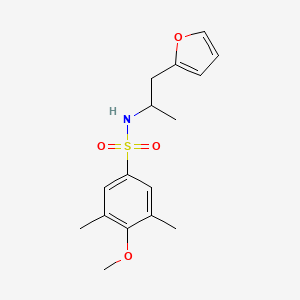
![1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2825263.png)
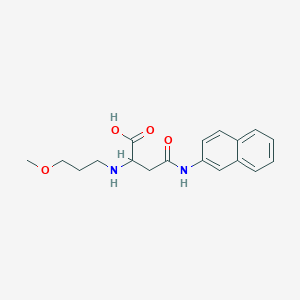
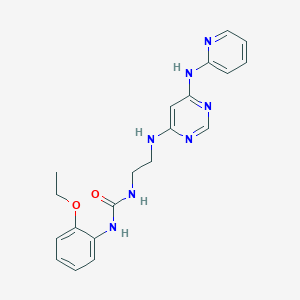
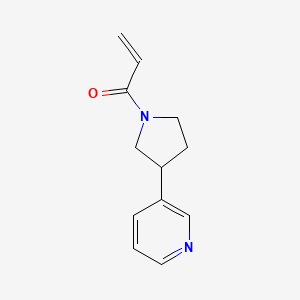
![5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2825268.png)
